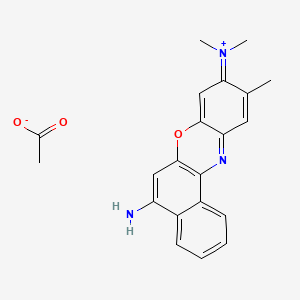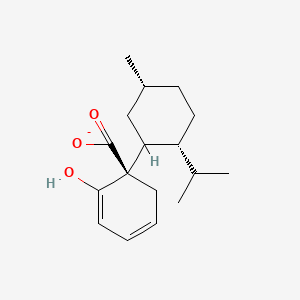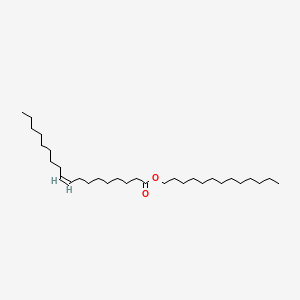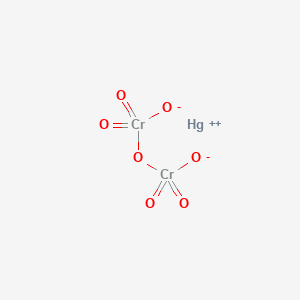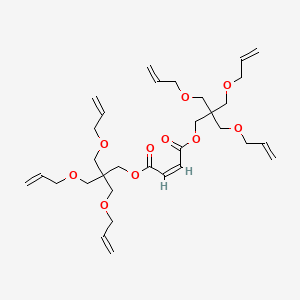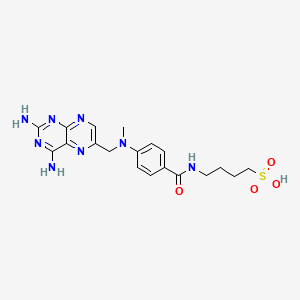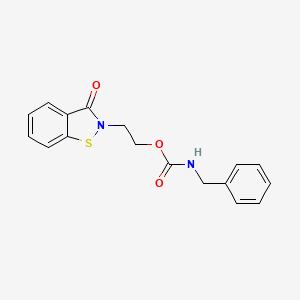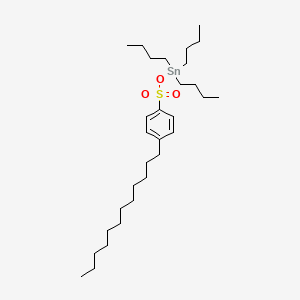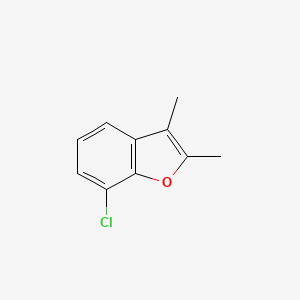
Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- is an organic compound with a complex structure that includes a biphenyl group and a hydroxy group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- typically involves the reaction of 4-bromo-1,1’-biphenyl with acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The hydroxy group in Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of biphenyl ketones or aldehydes.
Reduction: Formation of biphenyl amines.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- Acetamide, N-(1,1’-biphenyl)-2-yl-
- Acetamide, N-(1,1’-biphenyl)-3-yl-
- Acetamide, N-(1,1’-biphenyl)-4-yl-
Comparison: Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- is unique due to the presence of the hydroxy group at the 2-position, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
51410-51-6 |
|---|---|
Fórmula molecular |
C14H13NO2 |
Peso molecular |
227.26 g/mol |
Nombre IUPAC |
2-hydroxy-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H13NO2/c16-10-14(17)15-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) |
Clave InChI |
PNSQNTUPOMQLLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


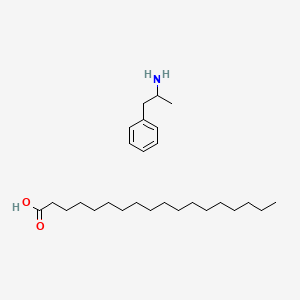
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)


